molecular formula C13H21NO B13215635 2-{1-[(Pentan-3-yl)amino]ethyl}phenol

2-{1-[(Pentan-3-yl)amino]ethyl}phenol

Cat. No.: B13215635
M. Wt: 207.31 g/mol
InChI Key: JNCKHJWQNMPGAJ-UHFFFAOYSA-N
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Description

2-{1-[(Pentan-3-yl)amino]ethyl}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group (a hydroxyl group attached to a benzene ring) and an amino group attached to an ethyl chain, which is further substituted with a pentan-3-yl group. The molecular formula of this compound is C13H21NO, and it has a molecular weight of 207.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Pentan-3-yl)amino]ethyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 1-(pentan-3-yl)amine with 2-bromoethylbenzene under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Pentan-3-yl)amino]ethyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[(Pentan-3-yl)amino]ethyl}phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[(Pentan-3-yl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form ionic or covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Pentan-3-yl)amino]ethyl}phenol is unique due to the presence of both a phenol and an amino group, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-[1-(pentan-3-ylamino)ethyl]phenol

InChI

InChI=1S/C13H21NO/c1-4-11(5-2)14-10(3)12-8-6-7-9-13(12)15/h6-11,14-15H,4-5H2,1-3H3

InChI Key

JNCKHJWQNMPGAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=CC=C1O

Origin of Product

United States

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